molecular formula C19H15F3N2O3 B2573151 N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946204-18-8

N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2573151
CAS No.: 946204-18-8
M. Wt: 376.335
InChI Key: KMUWIRAFWNILON-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of aniline derivatives with appropriate aldehydes or ketones in the presence of acidic or basic catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.

    Hydroxylation and Carboxylation: The hydroxyl and carboxamide groups can be introduced through selective hydroxylation and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-microbial, and anti-inflammatory activities.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known anti-malarial drug with a quinoline core.

    Quinoline: The parent compound with a broad spectrum of biological activities.

    Lumacaftor and Ivacaftor: Compounds with similar structural motifs used in the treatment of cystic fibrosis.

Uniqueness

N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, while the hydroxyl and carboxamide groups contribute to its potential therapeutic effects.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-2-27-12-8-6-11(7-9-12)24-18(26)14-10-23-16-13(17(14)25)4-3-5-15(16)19(20,21)22/h3-10H,2H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUWIRAFWNILON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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